3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
Indole derivatives and imidazole containing compounds are synthesized through various methods. For instance, indole derivatives can be synthesized through electrophilic substitution due to excessive π-electrons delocalization . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of indole and imidazole moieties. Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole derivatives and imidazole containing compounds participate in a variety of chemical reactions. For instance, indole undergoes electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For instance, indole is crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives are prominent in pharmaceutical research due to their presence in many biologically active compounds. Research into indole chemistry has led to the development of compounds with significant therapeutic potential, including anticancer and antimicrobial agents. For instance, compounds formed by two indole systems separated by a heterocycle have demonstrated antitumor activity in preclinical models, suggesting that the indole moiety is valuable for developing new therapeutic agents (Andreani et al., 2008).
Azetidine and Its Role in Drug Synthesis
Azetidine derivatives are used in the synthesis of various pharmaceutical agents. For example, N, N′-(2-fluorenyl) derivatives of azetidine have been synthesized and investigated for their potential biological activities, showcasing the utility of azetidine in creating compounds with desired pharmacological properties (Barak, 1968).
Piperazine Derivatives and Their Applications
Piperazine rings are a common feature in drugs targeting the central nervous system and other areas. They are involved in the creation of compounds with diverse therapeutic effects, from antipsychotics to antihistamines. The synthesis and pharmacological evaluation of piperazine derivatives often lead to the discovery of compounds with novel modes of action (Zhang et al., 2000).
Trifluoromethyl Group in Drug Discovery
The trifluoromethyl group is a significant moiety in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals. Its incorporation into compounds can lead to improved pharmacokinetic properties and enhanced biological activity. The strategic placement of the trifluoromethyl group in drug molecules is a key aspect of modern medicinal chemistry (Okano et al., 1996).
Mechanism of Action
Target of action
Compounds containing an indole moiety are known to interact with a variety of biological targets. The indole ring is a common structural motif in many natural products and pharmaceuticals, suggesting that this compound could potentially interact with multiple targets .
Mode of action
The mode of action would depend on the specific target(s) of the compound. Generally, compounds with an indole ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical pathways
The affected pathways would depend on the specific target(s) of the compound. Indole-containing compounds are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. The trifluoromethyl group, for example, is often used in drug design to improve metabolic stability .
Future Directions
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2/c24-23(25,26)16-5-6-20(28-11-16)29-7-9-30(10-8-29)21(32)15-13-31(14-15)22(33)18-12-27-19-4-2-1-3-17(18)19/h1-6,11-12,15,27H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRDOCJQMMVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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